1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C11H11Cl2N3O2S2 and its molecular weight is 352.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives and Plant Biology
Urea derivatives, including those structurally related to the compound , have shown promising biological activities, such as cytokinin-like activity, which influences cell division and differentiation in plants. This activity is crucial for in vitro plant morphogenesis studies. Research has identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the potential application of such compounds in agriculture and plant biotechnology (Ricci & Bertoletti, 2009).
Urea Derivatives as Antimicrobial Agents
Certain urea derivatives have been synthesized and tested for their antimicrobial properties. For instance, derivatives of thiazolidinones, which may have structural similarities to the compound , have exhibited broad spectrum biological activities including anticonvulsant, analgesic, and anti-inflammatory effects. Specific derivatives showed significant anthelmintic activity against Perituma posthuma, suggesting potential applications of urea derivatives as antimicrobial agents (Sarkar, Dwivedi, & Chauhan, 2013).
Antioxidant and Enzyme Inhibition Activities
Novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized and evaluated for their enzyme inhibition activities on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as for their antioxidant capacities. These compounds showed significant inhibitory activity against both cholinesterases, with certain derivatives being more potent than standard drugs like galantamine. This indicates the potential use of urea derivatives in the treatment of diseases related to oxidative stress and enzyme dysregulation (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Potential Anticancer Applications
Research into urea derivatives also extends into the field of cancer treatment. Some studies have synthesized and tested urea derivatives for their antiproliferative activities against various cancer cell lines. For example, certain alkylurea derivatives synthesized as dual inhibitors for PI3K and mTOR showed reduced toxicity and potent antiproliferative activity in vitro, suggesting their potential as anticancer agents with lower side effects (Xie et al., 2015).
Properties
IUPAC Name |
1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2S2/c1-18-3-2-14-10(17)16-11-15-7(5-19-11)6-4-8(12)20-9(6)13/h4-5H,2-3H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESDYLWLLHVVSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.